molecular formula C21H22N2O4 B11424443 3,4-dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11424443
M. Wt: 366.4 g/mol
InChI Key: ZXSAMSGRHDOCPG-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic compound featuring a quinoline and an oxazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Synthesis of the Oxazoline Ring: The oxazoline ring can be formed by the cyclization of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Two Moieties: The final step involves coupling the quinoline and oxazoline moieties through a suitable linker, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoline ring, converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and oxazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with various biological pathways, making it a candidate for drug discovery programs targeting diseases like cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism by which 3,4-dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the oxazoline ring might interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Oxazoline Derivatives: Compounds used in asymmetric synthesis as chiral ligands or catalysts.

Uniqueness

What sets 3,4-dihydroquinolin-1(2H)-yl[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone apart is its combination of both quinoline and oxazoline moieties in a single molecule

This compound’s versatility and potential make it a valuable subject for further research and development in multiple scientific disciplines.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C21H22N2O4/c1-25-18-10-9-15(12-19(18)26-2)16-13-20(27-22-16)21(24)23-11-5-7-14-6-3-4-8-17(14)23/h3-4,6,8-10,12,20H,5,7,11,13H2,1-2H3

InChI Key

ZXSAMSGRHDOCPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)N3CCCC4=CC=CC=C43)OC

Origin of Product

United States

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